

long-term stability of DDR1-IN-1 in DMSO at -20°C

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Compound of Interest

Compound Name: *DDR1-IN-1 dihydrochloride*

Cat. No.: *B2700809*

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DDR1-IN-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of DDR1-IN-1 in DMSO at -20°C, along with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid DDR1-IN-1?

A1: Solid DDR1-IN-1 is stable for an extended period when stored correctly. For optimal long-term stability, it is recommended to store the solid compound at -20°C.^{[1][2]} Under these conditions, the compound is reported to be stable for at least three to four years.^{[1][2][3]} Some suppliers suggest that the dihydrochloride salt can be stored desiccated at room temperature.

Q2: How should I prepare and store stock solutions of DDR1-IN-1 in DMSO?

A2: To prepare a stock solution, dissolve DDR1-IN-1 in fresh, anhydrous DMSO.^[1] It is crucial to use DMSO with low water content, as moisture can reduce the solubility of the compound.^[1] After preparation, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.^{[2][4]}

Q3: What is the long-term stability of DDR1-IN-1 in DMSO when stored at -20°C?

A3: The recommended storage duration for DDR1-IN-1 in DMSO at -20°C varies among suppliers. Some sources suggest using the solution within one month,[4][5] while others indicate it can be stable for up to one year.[6] For experiments requiring maximum potency and reproducibility, it is advisable to use a freshly prepared stock solution or one that has been stored for a shorter period. For longer-term storage, -80°C is recommended.[2][4][5][6]

Q4: Can I store my DDR1-IN-1 DMSO stock solution at -80°C?

A4: Yes, storing DMSO stock solutions at -80°C is highly recommended for long-term stability. At this temperature, the solution is reported to be stable for at least six months to two years.[4][5][6] As with -20°C storage, it is still recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2][4]

Troubleshooting Guide

Issue	Possible Cause(s)	Troubleshooting Steps
Reduced or no inhibitory activity in experiments	1. Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). 2. Precipitation: The compound may have precipitated out of solution during storage or upon dilution into aqueous media.	1. Prepare a fresh stock solution of DDR1-IN-1 in anhydrous DMSO. [1] 2. When diluting the stock solution into aqueous buffers for experiments, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. It may be necessary to warm the solution briefly to 37°C or use sonication to aid dissolution. [2] [4]
Inconsistent results between experiments	1. Inconsistent Compound Activity: Using stock solutions of different ages or storage conditions. 2. Variability in Experimental Setup: Minor differences in cell density, incubation times, or reagent concentrations.	1. Use a single, freshly prepared batch of DDR1-IN-1 stock solution for a series of related experiments. Aliquot and store at -80°C for long-term studies. [2] [4] [5] [6] 2. Standardize all experimental parameters and include appropriate positive and negative controls in every assay.
Difficulty dissolving DDR1-IN-1 in DMSO	1. Low-Quality DMSO: Presence of water in the DMSO can decrease solubility. [1] 2. Compound Form: The specific salt or hydrate form of DDR1-IN-1 may have different solubility characteristics.	1. Use fresh, high-purity, anhydrous DMSO. [1] 2. If solubility issues persist, gentle warming (e.g., 37°C or 50°C water bath) or sonication can be used to facilitate dissolution. [2] [4] [7]

Data Presentation

Table 1: Summary of DDR1-IN-1 Storage and Stability

Form	Storage Temperature	Reported Stability	Source(s)
Solid (hydrate)	-20°C	≥ 4 years	[3]
Solid (dihydrochloride)	Room Temperature (desiccated)	Not specified	
Solid	-20°C	3 years	[1][2]
In DMSO	-20°C	1 month	[4][5]
In DMSO	-20°C	1 year	[6]
In DMSO	-80°C	6 months	[4][5]
In DMSO	-80°C	1-2 years	[2][6]

Experimental Protocols

Protocol: Inhibition of DDR1 Autophosphorylation in a Cell-Based Assay

This protocol describes a general method to assess the inhibitory activity of DDR1-IN-1 on collagen-induced DDR1 autophosphorylation in a cell line overexpressing DDR1 (e.g., U2OS cells).[1][8]

Materials:

- DDR1-overexpressing cell line (e.g., U2OS-DDR1)
- Cell culture medium and supplements
- DDR1-IN-1
- Anhydrous DMSO
- Collagen Type I (e.g., from rat tail)

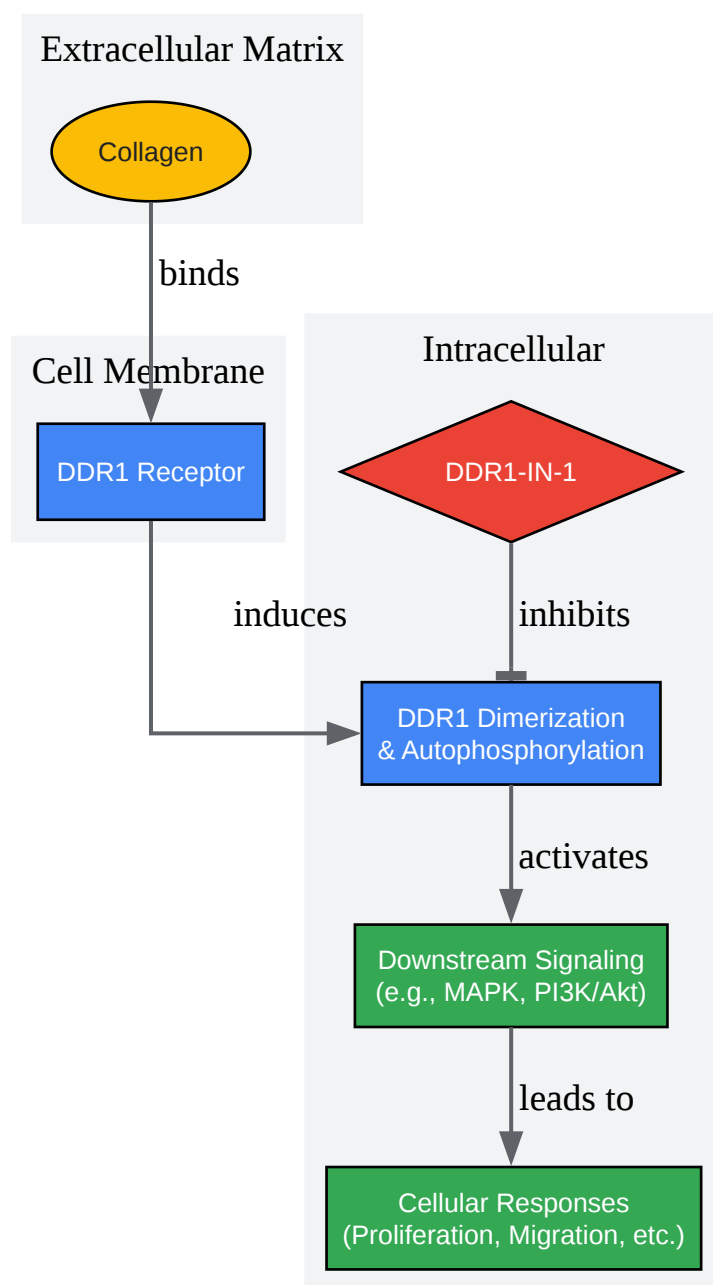
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-phospho-DDR1 (pY513), anti-total-DDR1, and a loading control antibody (e.g., anti-GAPDH)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Protein quantification assay (e.g., BCA)

Procedure:

- Cell Culture: Plate DDR1-overexpressing cells and grow to 80-90% confluency.
- Serum Starvation: Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor tyrosine kinase activity.
- Inhibitor Treatment: Prepare serial dilutions of DDR1-IN-1 in serum-free medium. Pre-treat the cells with the different concentrations of DDR1-IN-1 or DMSO (vehicle control) for 1-2 hours.[\[1\]](#)
- Collagen Stimulation: Add Collagen Type I to a final concentration of 10 µg/mL to the culture medium and incubate for an additional 2 hours to induce DDR1 autophosphorylation.[\[1\]](#)
- Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.

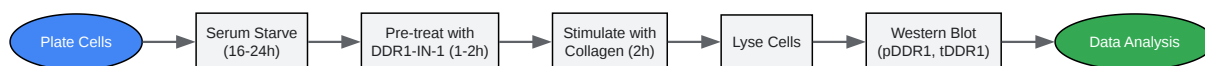
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total DDR1 and a loading control.
- Data Analysis: Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-DDR1 signal to the total DDR1 signal to determine the extent of inhibition at each concentration of DDR1-IN-1.

Visualizations



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Caption: DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.



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